A Technical Guide to 3-((Trimethylsilyl)ethynyl)phenol (CAS 388061-72-1): Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to 3-((Trimethylsilyl)ethynyl)phenol (CAS 388061-72-1): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-((Trimethylsilyl)ethynyl)phenol, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into its primary synthetic route—the Sonogashira coupling—with mechanistic detail, and illuminate its strategic importance as a building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique functionalities of this compound to address common challenges in modern pharmaceutical design, such as metabolic instability and the need for modular scaffolds.
Core Chemical Identity and Physicochemical Properties
3-((Trimethylsilyl)ethynyl)phenol is an organic compound featuring a phenol ring substituted at the meta-position with a trimethylsilyl (TMS)-protected ethynyl group. This specific arrangement of functional groups—a nucleophilic phenol, a rigid alkyne linker, and a sterically bulky, removable silyl group—makes it a highly valuable and strategically designed intermediate.
The fundamental properties of 3-((Trimethylsilyl)ethynyl)phenol are summarized below.
| Property | Value | Source |
| CAS Number | 388061-72-1 | [1] |
| Molecular Formula | C₁₁H₁₄OSi | [1] |
| Molecular Weight | 190.31 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Solubility | Moderately soluble in organic solvents (e.g., ethers, THF, ethyl acetate); limited solubility in water | [3] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 1 | [4][5] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |
*Properties are inferred from the closely related and well-documented isomer, 4-((trimethylsilyl)ethynyl)phenol.
Strategic Importance in Medicinal Chemistry
The molecular architecture of 3-((Trimethylsilyl)ethynyl)phenol is not accidental; it is a deliberate convergence of three functionalities critical to drug design.
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The Phenolic Moiety: Phenols are ubiquitous in biologically active molecules and pharmaceuticals, often serving as a key hydrogen bond donor or acceptor for target engagement.[6][7] However, the phenolic hydroxyl group is also a primary target for phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and poor oral bioavailability.[7][8] This presents a classic challenge in medicinal chemistry: retaining the beneficial binding properties of the phenol while mitigating its metabolic liabilities.
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The Ethynyl Linker: The alkyne group provides a rigid, linear spacer that can project substituents into specific vectors within a protein's binding pocket. Its true power lies in its reactivity. After deprotection, the resulting terminal alkyne is a key functional group for highly efficient and specific reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").
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The Trimethylsilyl (TMS) Protecting Group: Acetylene itself is a gas, making it difficult to handle. The TMS group renders the alkyne functionality as a stable, manageable liquid (trimethylsilylacetylene) suitable for precise synthetic transformations like the Sonogashira coupling.[9] It effectively "masks" the reactive terminal alkyne proton, preventing unwanted side reactions, and can be cleanly removed under mild conditions when the terminal alkyne is needed for subsequent steps.[10][11]
The combination of these features positions 3-((Trimethylsilyl)ethynyl)phenol as an ideal starting point for constructing libraries of complex molecules. It allows chemists to build upon a phenolic core while reserving the alkyne for late-stage diversification or for linking the core to other scaffolds, including potential phenol bioisosteres designed to improve pharmacokinetic profiles.[6][12]
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The most direct and efficient method for synthesizing 3-((Trimethylsilyl)ethynyl)phenol is the Sonogashira cross-coupling reaction.[9][13] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[9][13]
Causality of Experimental Design:
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Reactants: The logical precursors are 3-halophenol (typically 3-iodophenol or 3-bromophenol) and (trimethylsilyl)acetylene . Iodo- and bromo- derivatives are preferred over chloro- derivatives due to the bond strength (C-I < C-Br < C-Cl), which makes the C-X bond more susceptible to oxidative addition by the palladium catalyst.
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Catalyst System: The reaction employs a dual-catalyst system.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary catalyst that orchestrates the cross-coupling. The palladium(0) species initiates the main catalytic cycle.[13]
-
Copper(I) Co-catalyst (e.g., CuI): The copper salt dramatically accelerates the reaction, allowing it to proceed under milder conditions (often room temperature).[11][13] It facilitates the deprotonation of the alkyne and forms a copper acetylide intermediate, which is crucial for the transmetalation step.[13]
-
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves two purposes: it neutralizes the hydrogen halide (HX) produced during the reaction and acts as a solvent or co-solvent.[14]
Catalytic Cycle Diagram
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Exemplary Laboratory Protocol
This protocol describes a representative synthesis of 3-((Trimethylsilyl)ethynyl)phenol.
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-iodophenol (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Add anhydrous, degassed triethylamine (2.5 eq) and anhydrous tetrahydrofuran (THF) as a co-solvent via syringe.
-
Alkyne Introduction: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture at room temperature. Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 3-iodophenol is consumed. This typically takes 4-18 hours.[15]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst and amine salts.[15]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-((Trimethylsilyl)ethynyl)phenol.
Key Applications and Synthetic Utility
3-((Trimethylsilyl)ethynyl)phenol is rarely the final product; its value lies in its potential for transformation into more complex, high-value molecules.
Deprotection to Terminal Alkyne
The TMS group can be selectively removed to unmask the terminal alkyne. A common and effective method involves stirring the compound in a solution of potassium hydroxide in methanol at room temperature.[10] Other reagents like tetrabutylammonium fluoride (TBAF) are also effective.[11] This deprotection step is often high-yielding and sets the stage for subsequent reactions.
Synthetic Workflow Diagram
Caption: Key synthetic pathways originating from 3-((trimethylsilyl)ethynyl)phenol.
This workflow highlights the compound's role as a bifunctional building block, allowing for orthogonal chemical modifications at either the phenol or the alkyne terminus (after deprotection). This is particularly powerful in fragment-based drug discovery (FBDD) and the construction of targeted compound libraries for screening.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-((Trimethylsilyl)ethynyl)phenol is not widely available, data from closely related isomers and functional analogues provide a strong basis for safe handling protocols.[3][4]
-
Hazard Identification: Compounds of this class are typically classified as irritants. Expect potential hazards to include:
-
Skin irritation (H315).
-
Serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2-8°C is recommended.[4][18]
Conclusion
3-((Trimethylsilyl)ethynyl)phenol is a quintessential example of a modern chemical building block, designed for versatility and strategic application. Its CAS number is 388061-72-1.[1] The compound provides a stable, accessible platform to introduce the valuable phenol and alkyne functionalities into complex molecular scaffolds. For drug discovery professionals, it offers a reliable starting point to address the metabolic liabilities of simple phenols while enabling powerful late-stage diversification through alkyne-based chemistries. A thorough understanding of its synthesis via the Sonogashira coupling and its subsequent reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.
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